molecular formula C11H15BrO B13384747 1-Bromo-4-ethoxy-2-isopropylbenzene

1-Bromo-4-ethoxy-2-isopropylbenzene

Cat. No.: B13384747
M. Wt: 243.14 g/mol
InChI Key: WTPOTKCHVUMXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-ethoxy-2-isopropylbenzene is an organic compound belonging to the class of bromobenzenes It is characterized by the presence of a bromine atom, an ethoxy group, and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-2-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-ethoxy-2-isopropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethoxy-2-isopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethoxy and isopropyl groups can undergo oxidation under specific conditions, leading to the formation of corresponding oxidized products.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide. These reactions typically occur in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed:

    Substitution: Products include 4-ethoxy-2-isopropylphenol, 4-ethoxy-2-isopropylbenzonitrile, and 4-ethoxy-2-isopropylbenzyl alcohol.

    Oxidation: Products include 4-ethoxy-2-isopropylbenzoic acid and 4-ethoxy-2-isopropylbenzaldehyde.

    Reduction: Products include 4-ethoxy-2-isopropylbenzene derivatives with reduced functional groups.

Scientific Research Applications

1-Bromo-4-ethoxy-2-isopropylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-2-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethoxy and isopropyl groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

    1-Bromo-4-isopropylbenzene: Similar structure but lacks the ethoxy group.

    1-Bromo-4-ethoxybenzene: Similar structure but lacks the isopropyl group.

    4-Ethoxy-2-isopropylbenzene: Similar structure but lacks the bromine atom.

Uniqueness: 1-Bromo-4-ethoxy-2-isopropylbenzene is unique due to the presence of all three substituents (bromine, ethoxy, and isopropyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-4-ethoxy-2-propan-2-ylbenzene

InChI

InChI=1S/C11H15BrO/c1-4-13-9-5-6-11(12)10(7-9)8(2)3/h5-8H,4H2,1-3H3

InChI Key

WTPOTKCHVUMXOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.